Anti-Tetrabenazine (Anti-TBZ) Activity in Mice: Comparable Efficacy to Optimized C3 Analogs
In a systematic evaluation of C3-alkyl substituted 2-phenylmorpholines, 3,3-dimethyl-2-phenylmorpholine exhibited anti-tetrabenazine ED50 values comparable to the most active compounds in the series (compounds 2-5), which included optimized straight-chain and beta-branched alkyl derivatives [1]. This contrasts with the reported high in vitro potency of phenmetrazine as a norepinephrine-dopamine releasing agent (EC50 = 50.4 nM for NE, 131 nM for DA) but without direct in vivo anti-TBZ data [2].
| Evidence Dimension | Anti-tetrabenazine (anti-TBZ) efficacy |
|---|---|
| Target Compound Data | ED50 comparable to active reference compounds 2-5 (exact numeric value not reported in abstract) |
| Comparator Or Baseline | Phenmetrazine: In vitro NE release EC50 = 50.4 ± 5.4 nM; DA release EC50 = 131 ± 11 nM [2] |
| Quantified Difference | In vivo anti-TBZ activity demonstrated for target compound; comparator data in different assay system |
| Conditions | Tetrabenazine-induced ptosis model in mice; intraperitoneal administration [1] |
Why This Matters
In vivo functional activity provides translationally relevant efficacy data that in vitro transporter release assays alone cannot guarantee.
- [1] Boswell, G.E.; Musso, D.L.; Kelley, J.L. Synthesis and anti-tetrabenazine activity of C-3 analogues of dimethyl-2-phenylmorpholines. J. Heterocyclic Chem. 1996, 33, 33-39. View Source
- [2] Rothman, R.B.; Baumann, M.H. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. Eur. J. Pharmacol. 2002, 447(1), 51-57. View Source
